(S)-4-Cbz-Morpholine-3-carboxylic acid

Vue d'ensemble

Description

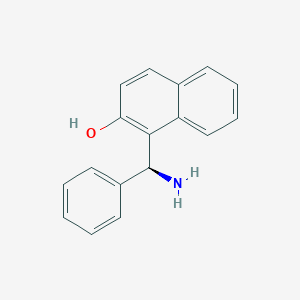

(S)-4-Cbz-Morpholine-3-carboxylic acid, also known as (S)-4-Carbobenzoxy-Morpholine-3-carboxylic acid, is a versatile organic compound used in a variety of scientific research applications. It is a chiral molecule, meaning it has two mirror-image forms (enantiomers) that are not superimposable on each other. (S)-4-Cbz-Morpholine-3-carboxylic acid is important in the fields of biochemistry, medicinal chemistry, and synthetic organic chemistry as it is used in a variety of synthesis reactions, as well as in biochemical and physiological studies.

Applications De Recherche Scientifique

Pharmaceutical Research

(S)-4-Cbz-Morpholine-3-carboxylic acid: is utilized in the pharmaceutical industry primarily as a building block for the synthesis of more complex molecules. Its morpholine ring and carboxylic acid functionality make it a versatile precursor for the creation of a variety of pharmacologically active compounds. For instance, it can be used to develop new classes of drugs with potential applications in treating neurological disorders due to the morpholine moiety’s ability to cross the blood-brain barrier .

Organic Synthesis

In organic chemistry, (S)-4-Cbz-Morpholine-3-carboxylic acid serves as a chiral auxiliary or a resolving agent. It provides a framework for constructing asymmetric centers in molecules, which is crucial for the synthesis of enantiomerically pure substances. This is particularly important in the production of chiral drugs, where the S-enantiomer of a compound may have a different therapeutic effect compared to its R-enantiomer .

Material Science

The compound finds application in material science as a monomer for polymer synthesis. The presence of both amine and carboxylic acid functional groups allows for the formation of polyamides and polyesters, which are valuable in creating new materials with specific mechanical and chemical properties for industrial use .

Biochemistry

In biochemistry, (S)-4-Cbz-Morpholine-3-carboxylic acid is used as a reagent in peptide synthesis. The carboxylic acid group can form peptide bonds with amino groups of other amino acids, facilitating the production of peptides and proteins with specific sequences and structures. This has implications for the study of protein function and the design of peptide-based drugs .

Agriculture

While not directly used in agriculture, (S)-4-Cbz-Morpholine-3-carboxylic acid can be a precursor for the synthesis of agrochemicals. Its derivatives may be explored for their potential as novel pesticides or herbicides, contributing to the development of more efficient and environmentally friendly agricultural practices .

Environmental Science

In environmental science, research into the breakdown products of (S)-4-Cbz-Morpholine-3-carboxylic acid can provide insights into the environmental fate of morpholine-based compounds. Understanding its biodegradation pathways can help in assessing the ecological impact of its use and inform the development of safer chemical processes .

Propriétés

IUPAC Name |

(3S)-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWIPBQDWSTEDN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363821 | |

| Record name | (S)-4-Cbz-Morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Cbz-Morpholine-3-carboxylic acid | |

CAS RN |

819078-65-4 | |

| Record name | (S)-4-Cbz-Morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylthio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B1586114.png)

![[(1R)-1-aminopropyl]phosphonic acid](/img/structure/B1586124.png)